Cas no 2228494-26-4 (3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid)

3-(3-Fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid is a fluorinated aromatic compound featuring a hydroxy-methylpropanoic acid moiety. Its structural design, incorporating both fluorine and methoxy substituents on the phenyl ring, enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring targeted steric and electronic properties. The presence of the hydroxyl and carboxylic acid groups offers versatile reactivity for further derivatization, while the fluorine atom may improve metabolic stability and binding affinity in drug candidates. This compound is suited for applications in medicinal chemistry, where precise modulation of physicochemical properties is critical. Its well-defined structure ensures reproducibility in research and development processes.
3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid structure
2228494-26-4 structure
Product Name:3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid
CAS No:2228494-26-4
MF:C11H13FO4
MW:228.216927289963
CID:6452805
PubChem ID:165964901
Update Time:2025-11-01

3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid
    • EN300-1821164
    • 2228494-26-4
    • Inchi: 1S/C11H13FO4/c1-11(15,10(13)14)6-7-4-3-5-8(12)9(7)16-2/h3-5,15H,6H2,1-2H3,(H,13,14)
    • InChI Key: XPNOJHXKMGMWIO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1OC)CC(C(=O)O)(C)O

Computed Properties

  • Exact Mass: 228.07978705g/mol
  • Monoisotopic Mass: 228.07978705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.8Ų

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Additional information on 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid

Introduction to 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid (CAS No. 2228494-26-4)

3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid, identified by its Chemical Abstracts Service Number (CAS No. 2228494-26-4), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a fluoro-substituted aromatic ring and a hydroxylated branched aliphatic side chain. The presence of both fluoro and methoxy functional groups in the aromatic ring imparts distinct electronic and steric properties, making this molecule a valuable intermediate in the synthesis of biologically active agents.

The 3-fluoro-2-methoxyphenyl moiety is particularly noteworthy due to its role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine atoms are well-documented for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall solubility profile of molecules. In contrast, the 2-hydroxy-2-methylpropanoic acid component introduces both hydrophilic and lipophilic characteristics, which can be strategically exploited to optimize drug delivery systems and target specificity. This dual functionality makes the compound a promising building block for the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. Studies have demonstrated that the introduction of fluorine at specific positions in aromatic rings can lead to significant improvements in drug efficacy and safety profiles. For instance, fluorinated analogs of existing drugs have been shown to exhibit enhanced binding to protein targets, reduced susceptibility to enzymatic degradation, and improved pharmacokinetic profiles. The 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid structure aligns with these trends, offering a versatile scaffold for further derivatization and optimization.

In the realm of bioorganic synthesis, this compound serves as a critical precursor for constructing more complex molecular architectures. The fluoro group provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of heterocyclic compounds and biaryl structures. Additionally, the hydroxyl group can be readily modified through esterification, etherification, or oxidation reactions, enabling the creation of diverse derivatives with tailored properties. These synthetic capabilities make 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid an indispensable tool for medicinal chemists seeking to explore new chemical spaces.

The pharmaceutical industry has shown considerable interest in developing novel therapeutic agents based on fluorinated aromatic motifs. These compounds have been investigated for their potential applications in oncology, immunology, infectious diseases, and central nervous system disorders. The structural features of 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid suggest that it could be incorporated into drug candidates targeting enzymes or receptors involved in critical biological pathways. Preliminary computational studies have indicated that modifications to this scaffold may yield molecules with improved selectivity and reduced off-target effects.

Furthermore, the agrochemical sector has also recognized the value of fluorinated aromatic compounds in developing next-generation pesticides and herbicides. The unique physicochemical properties conferred by the fluoro and methoxy substituents can enhance the stability and bioavailability of agrochemical formulations, leading to more effective crop protection solutions. Research has demonstrated that fluorinated analogs exhibit improved resistance to environmental degradation and greater efficacy against resistant pest strains.

The synthesis of 3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid presents several challenges due to its complex structural features. However, recent methodological developments have streamlined its preparation through multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions and regioselective functionalization strategies. These advancements have not only improved yield but also reduced costs associated with its production. As a result, access to this compound has become more feasible for academic researchers and industrial chemists alike.

In conclusion,3-(3-fluoro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid (CAS No. 2228494-26-4) represents a structurally intriguing molecule with significant potential in pharmaceutical and agrochemical applications. Its unique combination of electronic and steric features makes it an attractive scaffold for further derivatization and optimization. Ongoing research efforts continue to uncover new synthetic pathways and applications for this compound, underscoring its importance as a building block in modern chemical biology.

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